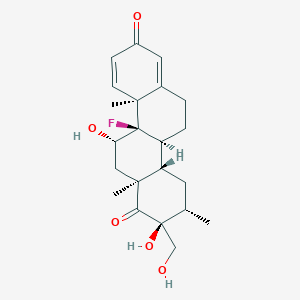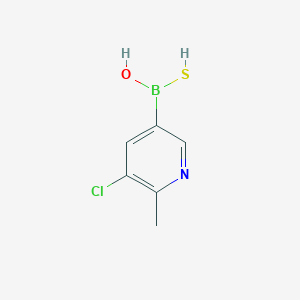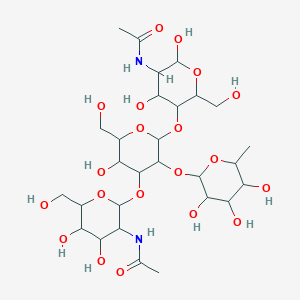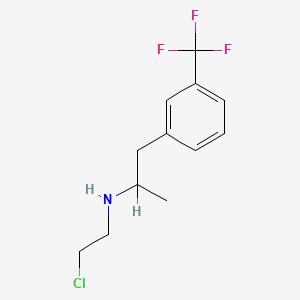
N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloroethyl group, a methyl group, and a trifluoromethylphenethylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine typically involves the reaction of alpha-methyl-m-trifluoromethylphenethylamine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alcohols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
科学研究应用
N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-(2-Chloroethyl)-alpha-methyl-m-trifluoromethylphenethylamine can be compared with other similar compounds such as:
N-(2-Chloroethyl)-N-nitrosoureas: Known for their use in cancer treatment due to their ability to alkylate DNA.
N-(2-Chloroethyl)-N-methyl-2-chloroethylamine: Another compound with similar structural features and reactivity.
N-(2-Chloroethyl)-N-methyl-2-chloroethylamine hydrochloride: A related compound with different solubility and stability properties.
These comparisons highlight the unique features and potential advantages of this compound in various applications.
属性
CAS 编号 |
74051-05-1 |
|---|---|
分子式 |
C12H15ClF3N |
分子量 |
265.70 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C12H15ClF3N/c1-9(17-6-5-13)7-10-3-2-4-11(8-10)12(14,15)16/h2-4,8-9,17H,5-7H2,1H3 |
InChI 键 |
DIRPJEWBHZNFKH-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
![[(1R,2R)-1-(3,4-dimethoxyphenyl)-2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl] acetate](/img/structure/B13405669.png)
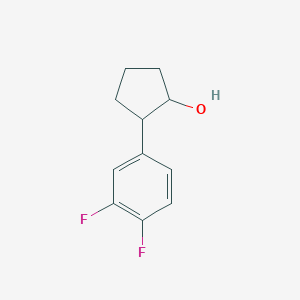

![N-[N-Boc-D-alaninyl]-D-alanine](/img/structure/B13405698.png)
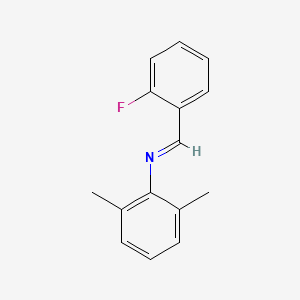
![(alphaR)-alpha-[(Methylamino)methyl]-3-(phenylmethoxy)-benzenemethanol](/img/structure/B13405704.png)
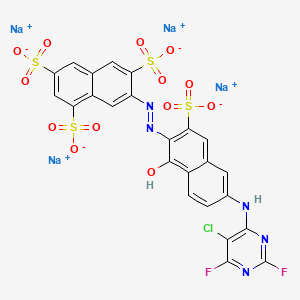
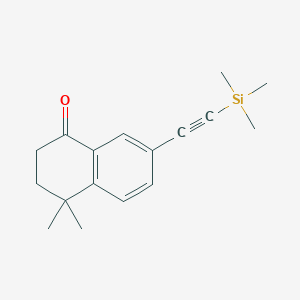
![2-(6-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405716.png)
